Diphenyl[2-(triphenylstannyl)ethyl]phosphane
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Overview
Description
Diphenyl[2-(triphenylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a diphenyl group and a 2-(triphenylstannyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(triphenylstannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable stannylated ethyl halide. One common method is the reaction of diphenylphosphine with 2-(triphenylstannyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[2-(triphenylstannyl)ethyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product of oxidation is diphenyl[2-(triphenylstannyl)ethyl]phosphine oxide.
Scientific Research Applications
Diphenyl[2-(triphenylstannyl)ethyl]phosphane has several applications in scientific research:
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of diphenyl[2-(triphenylstannyl)ethyl]phosphane in chemical reactions involves the coordination of the phosphane group to metal centers, facilitating various catalytic processes. The stannyl group can undergo transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds in Stille coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphane compound without the stannyl group.
Triphenylphosphine: Another common phosphane ligand used in various catalytic processes.
Diphenyl[2-(trimethylstannyl)ethyl]phosphane: A similar compound with a trimethylstannyl group instead of a triphenylstannyl group.
Uniqueness
Diphenyl[2-(triphenylstannyl)ethyl]phosphane is unique due to the presence of both a phosphane group and a bulky triphenylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. The steric hindrance provided by the triphenylstannyl group can also influence the reactivity and selectivity of the compound in various catalytic processes .
Properties
CAS No. |
75271-64-6 |
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Molecular Formula |
C32H29PSn |
Molecular Weight |
563.3 g/mol |
IUPAC Name |
diphenyl(2-triphenylstannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3C6H5.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;3*1-2-4-6-5-3-1;/h3-12H,1-2H2;3*1-5H; |
InChI Key |
VWYVXOZWNIFNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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